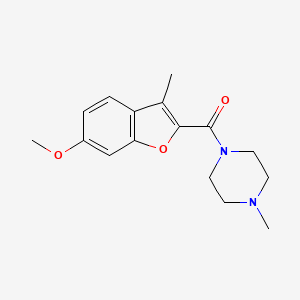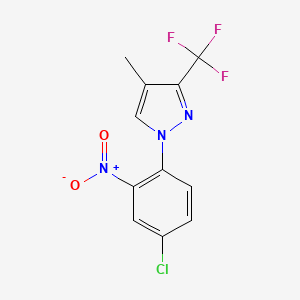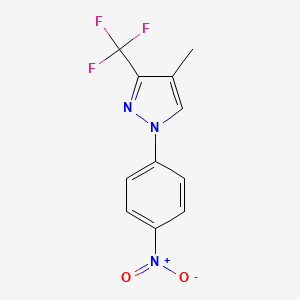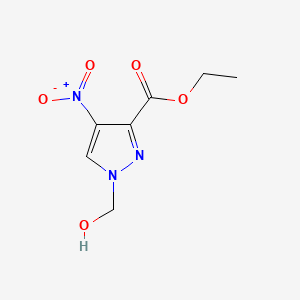
(6-Methoxy-3-methyl-1-benzofuran-2-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Methoxylation and Methylation:
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
- (4-BROMOPHENYL)(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)METHANONE
Uniqueness
(6-METHOXY-3-METHYL-1-BENZOFURAN-2-YL)(4-METHYLPIPERAZINO)METHANONE is unique due to the presence of the piperazine moiety, which imparts distinct pharmacological properties compared to other benzofuran derivatives. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug development.
Eigenschaften
Molekularformel |
C16H20N2O3 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H20N2O3/c1-11-13-5-4-12(20-3)10-14(13)21-15(11)16(19)18-8-6-17(2)7-9-18/h4-5,10H,6-9H2,1-3H3 |
InChI-Schlüssel |
UANYYRRTUXKDLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10905632.png)

![(4Z)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905642.png)
![3-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905657.png)
![5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10905658.png)

![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B10905672.png)
![N'~1~,N'~6~-bis[(1E)-1-(2,4-dimethylphenyl)ethylidene]hexanedihydrazide](/img/structure/B10905677.png)
![5-ethyl-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10905682.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2-iodo-4-methoxyphenoxy)acetohydrazide](/img/structure/B10905689.png)
![8-ethyl-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10905695.png)


![4-Tert-butylcyclohexyl 9-ethyl-6,7-difluoro-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate](/img/structure/B10905706.png)
